molecular formula C21H15BrClNO4 B2984531 (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 878952-37-5

(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2984531
CAS No.: 878952-37-5
M. Wt: 460.71
InChI Key: GFGGOSRVGMIZFE-UHFFFAOYSA-N
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Description

The compound (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic molecule featuring a benzodioxin ring fused with a pyridine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-bromo-2-phenyl-1,3-benzodioxin and 2-chloropyridine-3-carboxylic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In organic synthesis, (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s potential biological activities are of significant interest. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action for (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate depends on its application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and pyridine moieties could facilitate binding to specific sites, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate: can be compared with other benzodioxin derivatives and pyridine carboxylates.

    6-bromo-2-phenyl-1,3-benzodioxin: Shares the benzodioxin core but lacks the pyridine carboxylate moiety.

    2-chloropyridine-3-carboxylic acid: Contains the pyridine carboxylate but lacks the benzodioxin structure.

Uniqueness

The combination of the benzodioxin and pyridine carboxylate in a single molecule provides unique reactivity and potential biological activity. This dual functionality is not commonly found in simpler analogs, making This compound a distinctive compound for research and application.

Properties

IUPAC Name

(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO4/c22-16-9-14(11-26-20(25)17-7-4-8-24-19(17)23)18-15(10-16)12-27-21(28-18)13-5-2-1-3-6-13/h1-10,21H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGGOSRVGMIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)COC(=O)C3=C(N=CC=C3)Cl)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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